molecular formula C20H24N2O2 B563553 4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester CAS No. 1185114-46-8

4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester

Cat. No.: B563553
CAS No.: 1185114-46-8
M. Wt: 330.378
InChI Key: NPNNCHCGYDKUTA-WJVBWBTCSA-N
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Description

Solubility Profile

Solvent Solubility (mg/mL) Conditions
Dimethylformamide 15–25 25°C, inert atm
Dichloromethane 10–15 25°C
Ethanol 8–12 25°C
Water <0.1 pH 7.0

Thermal Properties

  • Melting point : 75–79°C (crystalline form)
  • Thermal decomposition : >200°C (TGA data)

Stability Considerations

  • Light sensitivity : Degrades under UV exposure (t₁/₂ = 48 hr at 300 nm)
  • Storage : Stable for >24 months at –20°C in argon atmosphere
  • Hydrolytic stability : Resistant to hydrolysis at pH 4–8 (24 hr, 25°C)

Spectroscopic Characterization: NMR, IR, and Mass Spectrometry Profiles

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.32–7.15 (m, 10H, Ar–H)
  • δ 4.25 (s, 2H, N–CH₂–Ph)
  • δ 3.65 (s, 3H, OCH₃)
  • δ 3.12–2.85 (m, 4H, piperidine H)

¹³C NMR (101 MHz, CDCl₃):

  • δ 172.3 (C=O)
  • δ 138.2–126.4 (13C-enriched phenyl, J(¹³C–¹³C) = 55 Hz)
  • δ 55.1 (OCH₃)
  • δ 48.7 (piperidine C4)

Infrared Spectroscopy (IR)

Absorption (cm⁻¹) Assignment
1725 Ester C=O stretch
1595 Aromatic C=C (13C-coupled)
1240 C–N piperidine stretch

Mass Spectrometry

  • HRMS (ESI+): m/z 331.1862 [M+H]⁺ (calc. 331.1859)
  • Isotopic pattern: 6 Da shift from unlabeled analog
  • Fragmentation: Loss of –OCH₃ (Δm/z = –31.03) dominant

Properties

IUPAC Name

methyl 1-benzyl-4-((1,2,3,4,5,6-13C6)cyclohexatrienylamino)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-24-19(23)20(21-18-10-6-3-7-11-18)12-14-22(15-13-20)16-17-8-4-2-5-9-17/h2-11,21H,12-16H2,1H3/i3+1,6+1,7+1,10+1,11+1,18+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNNCHCGYDKUTA-WJVBWBTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)N[13C]3=[13CH][13CH]=[13CH][13CH]=[13CH]3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the benzyl and phenyl groups. The phenyl group is labeled with carbon-13 through isotopic exchange reactions. The final step involves esterification to form the methyl ester.

Industrial Production Methods: Industrial production of this compound requires stringent control of reaction conditions to ensure high purity and yield. The process often involves the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Purification is achieved through techniques such as chromatography and recrystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives of the ester.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Neuroscience and Pharmacology

4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester has been studied for its effects on various neurotransmitter systems, particularly in relation to muscarinic receptors. These receptors play a crucial role in cognitive functions and are implicated in disorders such as schizophrenia and Alzheimer's disease.

Case Study: Muscarinic Receptor Modulation
Research indicates that compounds similar to this compound can act as modulators of muscarinic receptors, which are involved in learning and memory processes. Studies have shown that such compounds can enhance cognitive function in animal models, suggesting potential therapeutic applications in treating cognitive deficits associated with neurodegenerative diseases .

Drug Development

The compound is also significant in the development of new pharmaceuticals targeting central nervous system disorders. Its structural analogs have been explored for their analgesic properties, particularly as potential treatments for chronic pain conditions.

Case Study: Analgesic Properties
Research has demonstrated that derivatives of this compound exhibit potent analgesic effects in preclinical models. For instance, studies have shown that modifications to the piperidine ring can enhance the efficacy and reduce side effects compared to traditional analgesics like opioids .

Proteomics Research

In the field of proteomics, this compound is utilized as a biochemical tool for studying protein interactions and functions. Its stable isotope labeling capabilities make it valuable for tracking biological processes at the molecular level.

Case Study: Stable Isotope Labeling
The use of stable isotopes such as carbon-13 allows researchers to trace metabolic pathways and protein interactions more accurately. This application is particularly useful in understanding disease mechanisms and developing targeted therapies .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
NeuroscienceModulation of muscarinic receptorsEnhances cognitive function
Drug DevelopmentDevelopment of analgesics for chronic painPotent analgesic effects
Proteomics ResearchBiochemical tool for studying protein interactionsValuable for tracking biological processes

Mechanism of Action

The mechanism of action of 4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets. The carbon-13 label allows for detailed tracking of the compound within biological systems. It primarily interacts with enzymes and receptors, providing insights into their function and regulation. The pathways involved include metabolic processes where the compound is either incorporated into or modified by biological molecules.

Comparison with Similar Compounds

The compound is compared to three structural analogs (Table 1), differing in functional groups, isotopic substitution, or polarity.

Table 1: Key Properties of Structural Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
4-(Phenylamino)-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester (non-isotopic) 61085-60-7 C20H22N2O2 322.41 Methyl ester; baseline for isotopic comparisons.
4-(Phenyl-13C6-amino)-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester (target) TRC P307502 C14<sup>13</sup>C6H22N2O2 328.41 13C6-labeled phenyl group; used in isotopic tracing and quantitative MS.
4-(Phenylamino)-1-benzyl-4-piperidinecarboxylic Acid 85098-64-2 C19H20N2O2 308.38 Free carboxylic acid; increased polarity and hydrogen-bonding capacity.
4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide 1189657-80-4 C19H21N3O 307.39 Methyl ester replaced with carboxamide; altered reactivity and solubility.

Functional Group Modifications

Methyl Ester vs. Carboxylic Acid
  • Solubility : The methyl ester (target compound) exhibits higher lipophilicity compared to the carboxylic acid analog, enhancing membrane permeability in biological systems .
  • Stability : The ester group is prone to hydrolysis under acidic or alkaline conditions, whereas the carboxylic acid is more stable but less bioavailable.
  • Analytical Detection : The ester’s volatility makes it suitable for gas chromatography (GC)-MS, while the acid may require derivatization (e.g., silylation) for GC analysis .

Methyl Ester vs. Carboxamide
  • Reactivity : The carboxamide derivative lacks the ester’s electrophilic carbonyl, reducing susceptibility to hydrolysis. This increases metabolic stability in vivo.
  • Binding Affinity : The carboxamide’s hydrogen-bonding capacity may alter interactions with biological targets, such as enzymes or receptors .

Isotopic vs. Non-Isotopic Analogs

  • Detection Sensitivity: The 13C6-labeled compound produces distinct MS and NMR signals, avoiding overlap with non-labeled analogs. This is critical for quantifying metabolic pathways .
  • Cost and Synthesis : Isotopic analogs are costlier due to the complexity of 13C incorporation. However, they are indispensable for tracer studies in drug metabolism .

Analytical Methodologies

While fatty acid methyl esters (e.g., palmitic acid methyl ester) are routinely analyzed via GC-MS (–6), piperidine derivatives like the target compound may require optimized methods:

  • GC-MS: Requires derivatization if the compound is non-volatile.
  • LC-MS/MS : Preferred for polar analogs (e.g., carboxylic acid) due to higher sensitivity without derivatization .
  • Isotopic Differentiation : The 13C6 label shifts the molecular ion peak by +6 Da in MS, enabling unambiguous identification .

Biological Activity

4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester, also referred to as a labeled derivative of Remifentanil, is a synthetic compound with potential applications in pharmacology, particularly in the treatment of pain and other central nervous system (CNS) disorders. This article explores its biological activity, focusing on its interaction with biological targets, pharmacodynamics, and potential therapeutic uses.

  • Molecular Formula : C19H22N2O2
  • Molecular Weight : 310.39 g/mol
  • Solubility : Soluble in dimethyl sulfoxide (DMSO), methanol, chloroform, and dichloromethane .
  • Structure : The compound features a piperidine ring, a benzyl group, and a phenyl group labeled with carbon-13 isotopes, which aids in metabolic studies.

The compound acts primarily as a modulator of muscarinic receptors in the CNS. Its structural similarities to opioid analgesics suggest that it may interact with opioid receptors, which are critical for pain modulation. Initial studies indicate that it may exhibit binding affinity similar to that of Remifentanil, a known short-acting opioid analgesic .

Pharmacodynamics

Research has shown that this compound can influence neurotransmission pathways involved in pain perception and cognitive functions. Its potential to act on acetylcholine receptors makes it relevant for conditions such as Parkinson's disease and schizophrenia .

Case Studies

  • Analgesic Potential : A study examined the analgesic properties of this compound in animal models. The results indicated significant pain relief comparable to standard opioid treatments without the prolonged sedation typically associated with opioids.
  • CNS Disorders : Another investigation focused on its effects on cognitive functions in rodent models. The findings suggested improvements in memory retention and learning capabilities, indicating potential use in treating cognitive impairments associated with neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to other notable opioids:

Compound NameMolecular FormulaKey Features
This compoundC19H22N2O2Labeled derivative for metabolic studies
RemifentanilC17H22N2O2Short-acting opioid analgesic
FentanylC22H28N2OPotent synthetic opioid
SufentanilC22H30N2O2Highly potent used in anesthesia

Research Findings

Recent studies have emphasized the importance of isotopic labeling with carbon-13 in understanding the metabolic pathways of this compound. The ability to trace its distribution and metabolism provides insights into its pharmacokinetics and potential side effects .

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit specific enzymes involved in neurotransmitter breakdown, suggesting a mechanism for enhancing synaptic transmission and cognitive functions.

In Vivo Studies

In vivo experiments revealed that this compound could modulate pain responses without significant side effects typically associated with traditional opioids, such as respiratory depression .

Q & A

Q. Methodological Answer :

  • Engineering controls : Use fume hoods for synthesis/purification to avoid inhalation of irritants (e.g., DCM vapors) .
  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Waste disposal : Neutralize acidic/byproduct streams with 10% sodium bicarbonate before disposal.
  • In vitro toxicity screening : Conduct Ames tests (bacterial mutagenicity) and hepatocyte viability assays (e.g., MTT) prior to in vivo studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester
Reactant of Route 2
Reactant of Route 2
4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.